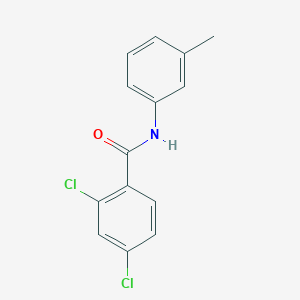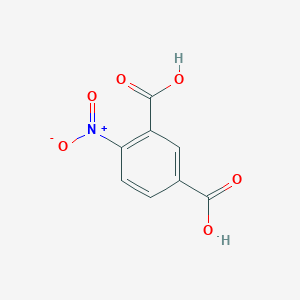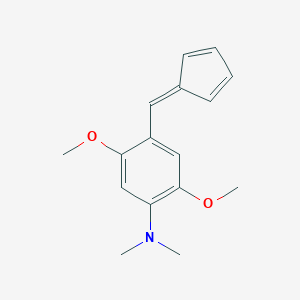
N-(2-chlorophenyl)-3-methylbenzamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-methylbenzamide (NCPMB) is a synthetic compound of the benzamide family, with a wide variety of applications in the scientific research field. NCPMB is a colorless solid with a molecular weight of 283.8, and a melting point of 145-147℃. NCPMB is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and has a range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of N-(2-chlorophenyl)-3-methylbenzamide involves the reaction of 2-chloroaniline with 3-methylbenzoyl chloride in the presence of a base to form the target compound.
Starting Materials
2-chloroaniline, 3-methylbenzoyl chloride, Base (e.g. sodium hydroxide, potassium hydroxide)
Reaction
Step 1: Dissolve 2-chloroaniline in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. sodium hydroxide, potassium hydroxide) to the solution and stir for a few minutes., Step 3: Slowly add 3-methylbenzoyl chloride to the solution while stirring vigorously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 7: The crude product is purified by column chromatography or recrystallization to obtain the pure N-(2-chlorophenyl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-methylbenzamide is widely used in scientific research due to its anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has been used in studies of cell cytotoxicity, apoptosis, and gene expression, as well as in the development of new drugs and treatments for various diseases. N-(2-chlorophenyl)-3-methylbenzamide has also been used in studies of the effects of environmental pollutants on human health, and in the development of new materials for use in medical devices.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-methylbenzamide is not yet fully understood. However, it is believed that N-(2-chlorophenyl)-3-methylbenzamide acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-(2-chlorophenyl)-3-methylbenzamide is also believed to inhibit the production of reactive oxygen species (ROS), which are associated with inflammation.
Effets Biochimiques Et Physiologiques
N-(2-chlorophenyl)-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of cell proliferation and the induction of apoptosis. N-(2-chlorophenyl)-3-methylbenzamide has also been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of tumor cells. In addition, N-(2-chlorophenyl)-3-methylbenzamide has been shown to inhibit the expression of genes involved in cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-chlorophenyl)-3-methylbenzamide in laboratory experiments include its wide range of biological activities, its high solubility in methanol, ethanol, and DMSO, and its low toxicity. However, N-(2-chlorophenyl)-3-methylbenzamide is not water-soluble, and it is not very stable in solution, so it must be stored and handled carefully.
Orientations Futures
The potential future applications of N-(2-chlorophenyl)-3-methylbenzamide include further studies of its anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, as well as its potential use in the development of new drugs and treatments for various diseases. N-(2-chlorophenyl)-3-methylbenzamide could also be used in further studies of the effects of environmental pollutants on human health, and in the development of new materials for use in medical devices. In addition, N-(2-chlorophenyl)-3-methylbenzamide could be used in further studies of the mechanisms of action of other compounds, and in the development of new compounds with similar biological activities.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDSKCWIKBTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350211 | |
| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methylbenzamide | |
CAS RN |
77791-08-3 | |
| Record name | N-(2-Chlorophenyl)-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77791-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)




![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

